molecular formula C16H13F4N5O4 B279673 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Numéro de catalogue: B279673
Poids moléculaire: 415.3 g/mol
Clé InChI: AQRKSBZZGMZPCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies.

Mécanisme D'action

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, this compound binds to the ATP-binding site of RAF kinase, preventing its activation and downstream signaling. Additionally, this compound 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound 43-9006 has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in inflammation, and it has also been shown to have anti-angiogenic effects in non-cancerous tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 in lab experiments is its specificity for its target kinases. This compound has been extensively studied and has a well-characterized mechanism of action, making it a reliable tool for studying the effects of kinase inhibition. However, one limitation of using this compound 43-9006 is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006. One area of interest is the development of new compounds that are based on the structure of this compound 43-9006 but have improved pharmacological properties. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with other anti-cancer agents, with the goal of improving treatment outcomes for cancer patients. Finally, there is interest in exploring the potential therapeutic applications of this compound 43-9006 in other disease settings, such as inflammatory disorders and cardiovascular disease.

Méthodes De Synthèse

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 involves a multi-step process that begins with the reaction of 4-nitrophenylacetonitrile with 1,3-dichloroacetone to form the intermediate 4-nitro-1-(1,3-dioxolan-2-yl)methylbenzene. This intermediate is then reacted with difluoromethylpyrazole in the presence of a base to form the final product, this compound 43-9006.

Applications De Recherche Scientifique

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of cancer. Specifically, this compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

Propriétés

Formule moléculaire

C16H13F4N5O4

Poids moléculaire

415.3 g/mol

Nom IUPAC

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H13F4N5O4/c17-13(18)12-5-16(27,15(19)20)24(22-12)14(26)10-3-1-2-9(4-10)7-23-8-11(6-21-23)25(28)29/h1-4,6,8,13,15,27H,5,7H2

Clé InChI

AQRKSBZZGMZPCJ-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=CC=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

SMILES canonique

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.